molecular formula C32H54O3 B1661952 Cholesterol Butyl Carbonate CAS No. 41371-14-6

Cholesterol Butyl Carbonate

Cat. No.: B1661952
CAS No.: 41371-14-6
M. Wt: 486.8
InChI Key: PHGPOYKRNJWODC-PTHRTHQKSA-N
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Description

Cholesterol Butyl Carbonate is a chemical compound with the molecular formula C32H54O3 and a molecular weight of 486.78 g/mol . It is an ester derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with butyl carbonate. This compound is used in various scientific research applications due to its unique properties and potential benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol Butyl Carbonate can be synthesized through the esterification of cholesterol with butyl carbonate. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and anhydrous conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholesterol Butyl Carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, regenerating cholesterol.

    Substitution: Nucleophilic substitution reactions can replace the butyl carbonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Cholesterol Butyl Carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Mechanism of Action

The mechanism of action of Cholesterol Butyl Carbonate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes, leading to the formation of bioactive metabolites that exert various biological effects. The molecular targets and pathways involved include cholesterol transporters, membrane receptors, and signaling pathways related to lipid metabolism .

Comparison with Similar Compounds

Cholesterol Butyl Carbonate can be compared with other cholesterol derivatives, such as:

    Cholesterol Acetate: An ester of cholesterol with acetic acid, used in similar applications but with different physicochemical properties.

    Cholesterol Oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets and studied for its role in lipid metabolism.

    Cholesterol Laurate: An ester of cholesterol with lauric acid, used in the synthesis of surfactants and emulsifiers.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the synthesis of liquid crystals and advanced materials .

Properties

IUPAC Name

butyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGPOYKRNJWODC-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659873
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41371-14-6
Record name Butyl (3beta)-cholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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